molecular formula C15H20BFO3 B14782454 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B14782454
M. Wt: 278.13 g/mol
InChI Key: UFGKXTHVPZDDJH-UHFFFAOYSA-N
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Description

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a complex organic compound that features a fluorine atom, a boron-containing dioxaborolane group, and an indanol structure

Preparation Methods

The synthesis of 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indanol Core: The indanol core can be synthesized through a series of cyclization reactions starting from suitable aromatic precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

    Coupling Reactions: The dioxaborolane group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Scientific Research Applications

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes or imaging agents due to its unique structural features.

    Industry: It can be utilized in the production of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol depends on its specific application. In coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds include other boron-containing organic molecules, such as:

These compounds share the dioxaborolane group but differ in their core structures, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C15H20BFO3

Molecular Weight

278.13 g/mol

IUPAC Name

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H20BFO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-9-10(13(11)17)6-8-12(9)18/h5,7,12,18H,6,8H2,1-4H3

InChI Key

UFGKXTHVPZDDJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C(CC3)O)F

Origin of Product

United States

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